DL-serine hydrazide Hydrochloride
Description
The exact mass of the compound 2-Amino-3-hydroxypropanehydrazide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-hydroxypropanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGUZKRVDKZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971222 | |
| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55819-71-1, 25317-90-2 | |
| Record name | Serine, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Serine, hydrazide, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | DL-Serinohydrazide hydrochloride | |
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| Record name | DL-Serine hydrazide hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-serinohydrazide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DL-serinohydrazide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.558 | |
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| Record name | DL-SERINE HYDRAZIDE HYDROCHLORIDE | |
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Historical Trajectories and Evolution of Research on Hydrazide Compounds
The journey of hydrazide compounds in science began in the late 19th century. The first hydrazine (B178648) compound, phenylhydrazine, was serendipitously synthesized by Emil Fischer in 1875. princeton.edu This discovery was followed by the preparation of free hydrazine hydrate (B1144303) by Theodor Curtius in 1887. princeton.edu The initial synthesis of simple acyl hydrazides, such as those from formic and acetic acid, was achieved by Curtius in 1895. nih.gov These early discoveries laid the groundwork for the exploration of a new class of organic compounds. princeton.edu
The 20th century saw a surge in interest in hydrazides, largely driven by the discovery of their biological activities. A pivotal moment was the development of isonicotinic acid hydrazide (isoniazid), which became a frontline treatment for tuberculosis. nih.gov This success spurred a wave of research into other hydrazide-containing molecules, as scientists sought to create new therapeutic agents. nih.govnih.gov Researchers began to incorporate the hydrazide moiety into various organic scaffolds, including amino acids, to explore new chemical and biological properties. nih.govthieme-connect.com
Hydrazides proved to be more than just biologically active agents; they are also highly versatile chemical intermediates. oup.commdpi.com Their ability to react with aldehydes and ketones to form stable hydrazones, and their use as precursors for synthesizing a wide array of heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles, cemented their importance in organic synthesis. nih.govnih.gov This utility has continued to expand, with modern applications in protein chemical synthesis, where the hydrazide group can function as a "crypto-thioester," facilitating the creation of large, complex protein molecules. oup.com
Academic Significance in Contemporary Chemical and Biomedical Research
In the landscape of modern research, DL-Serine Hydrazide Hydrochloride is primarily valued as a key intermediate and building block. chemicalbook.comevitachem.com Its academic significance is not typically as a final, active molecule but as a crucial component in the synthesis of more elaborate chemical structures with specific functions.
One of the most prominent uses of this compound in research is as a reagent in the preparation of Benserazide (B1668006). chemicalbook.comevitachem.com Benserazide is a pharmaceutical agent used in the management of Parkinson's disease. This compound serves as a direct precursor, highlighting its importance in pharmaceutical synthesis and medicinal chemistry research. chemicalbook.comevitachem.com
Beyond this specific application, the compound is a valuable tool in organic synthesis. The hydrazide functional group is a potent nucleophile and can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones. evitachem.comresearchgate.net This reaction is a fundamental transformation in constructing larger molecules and is frequently exploited in the development of novel compounds. mdpi.comresearchgate.net Furthermore, the hydrazide moiety can be involved in reduction and hydrogenation reactions, allowing for further chemical diversification. evitachem.com
In the broader context of biomedical research, amino acid hydrazides, including derivatives of DL-serine, are explored for a range of potential biological activities. The hydrazide-hydrazone scaffold is a common feature in compounds investigated for antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov Researchers utilize compounds like this compound to synthesize libraries of new chemical entities for screening in these therapeutic areas. nih.govresearchgate.net For example, studies have shown that hydrazones derived from amino acids can exhibit significant cytotoxic activity, making them interesting candidates for further investigation in oncology research. researchgate.net The inherent chirality of DL-serine also makes its hydrazide derivative useful for creating stereospecific molecules, a critical aspect of modern drug design. thieme-connect.com
Classification Within Amino Acid Derivatives for Research Contexts
Strategies for this compound Synthesis
The synthesis of this compound is a well-established process in organic chemistry, primarily serving the production of active pharmaceutical ingredients. The common strategies involve the transformation of the amino acid DL-serine into its corresponding hydrazide derivative.
A prevalent method for synthesizing this compound involves a two-step process starting with the esterification of DL-serine, followed by a reaction with hydrazine. evitachem.comgoogle.com
The initial step is the esterification of DL-serine, typically with methanol in the presence of an acid catalyst like thionyl chloride, to form DL-serine methyl ester hydrochloride. evitachem.comgoogle.comgoogle.com This reaction is generally carried out at controlled temperatures, often between 0-10°C during the addition of thionyl chloride and then heated to 35-40°C for an extended period to ensure complete reaction. google.com Some protocols suggest a higher reaction temperature of around 80°C for several hours. patsnap.com The resulting serine methyl ester is then reacted with hydrazine hydrate (B1144303). evitachem.comgoogle.com This nucleophilic acyl substitution reaction displaces the methoxy (B1213986) group of the ester with a hydrazinyl group, yielding DL-serine hydrazide. The reaction is often conducted in an alcoholic solvent like ethanol or methanol. evitachem.comgoogle.com Finally, the introduction of hydrochloric acid facilitates the precipitation and isolation of the desired product, this compound, as a crystalline solid. evitachem.comgoogle.com
| Reactants | Reagents/Solvents | Key Conditions | Product |
| DL-serine | Thionyl chloride, Methanol | Low to moderate temperature (0-80°C) | DL-serine methyl ester hydrochloride |
| DL-serine methyl ester | Hydrazine hydrate, Alcohol (e.g., ethanol) | Moderate temperature | DL-serine hydrazide |
| DL-serine hydrazide | Hydrochloric acid | pH adjustment, Crystallization | This compound |
This table provides a generalized overview of the synthesis process. Specific reaction conditions may vary based on the detailed procedure.
While the primary synthesis of this compound itself does not typically involve catalytic hydrogenation, this method is crucial in the synthesis of its derivatives, particularly in the production of benserazide (B1668006). evitachem.compatsnap.comgoogle.com In these pathways, a hydrazone intermediate is first formed, which then undergoes catalytic hydrogenation to yield the final hydrazide product. For instance, in the synthesis of benserazide, N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone is hydrogenated. google.com This reduction of the carbon-nitrogen double bond of the hydrazone to a single bond is a key transformation.
Commonly used catalysts for this hydrogenation include palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com The reaction is carried out under a hydrogen atmosphere. google.com Fixed-bed hydrogenation reactors are also employed to improve safety and efficiency, allowing for continuous production and minimizing catalyst contact with the product. patsnap.comgoogle.com This method offers advantages such as reduced catalyst usage and lower production costs. patsnap.com
This compound as a Precursor in Complex Molecular Synthesis
This compound is a valuable building block in the synthesis of more complex molecules, most notably in the pharmaceutical field. evitachem.com
The most significant application of this compound is as a key intermediate in the synthesis of benserazide hydrochloride. evitachem.comchemicalbook.comsigmaaldrich.com Benserazide is a peripheral decarboxylase inhibitor used in combination with levodopa (B1675098) for the treatment of Parkinson's disease.
The synthesis involves the condensation reaction of this compound with 2,3,4-trihydroxybenzaldehyde. google.comgoogle.com This reaction forms a hydrazone intermediate, which is subsequently reduced to yield benserazide. google.com The reaction is often carried out in a solvent system such as an aqueous-ethanol solution. The final step involves the formation of the hydrochloride salt. patsnap.comgoogle.com
| Precursor | Reagent | Product |
| This compound | 2,3,4-trihydroxybenzaldehyde | N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone |
| N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone | Hydrogen, Catalyst (e.g., Pd/C) | Benserazide |
| Benserazide | Hydrochloric acid | Benserazide hydrochloride |
This table outlines the key steps in the synthesis of benserazide hydrochloride from this compound.
The chemical reactivity of this compound, owing to its amino and hydrazide functional groups, allows for various derivatization reactions. evitachem.com These reactions are explored for both analytical and further synthetic purposes.
For analytical applications, derivatization is often employed to enhance the detectability of the molecule or its analytes in complex matrices. sci-hub.se The hydrazide group can react with aldehydes and ketones to form hydrazones, which often exhibit strong UV absorbance, thereby improving sensitivity in chromatographic methods like HPLC. sci-hub.se This principle is fundamental in bioanalysis for the determination of various compounds. sci-hub.se
From a synthetic standpoint, the amino and hydrazide groups provide reactive sites for further molecular elaboration. The hydrazine moiety can undergo reduction to form amines, opening pathways for additional functionalization. evitachem.com These derivatization strategies allow for the creation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery and development.
Enzyme Inhibition Studies and Mechanistic Investigations
The hydrazide moiety within this compound is a key structural feature that has prompted research into its potential as an enzyme inhibitor. Studies have predominantly focused on its relationship with aromatic L-amino acid decarboxylase (AADC) and monoamine oxidase (MAO), two critical enzymes in neurotransmitter metabolism.
Research on Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition (via Benserazide-related studies)
This compound is structurally related to benserazide, a well-established peripheral inhibitor of aromatic L-amino acid decarboxylase (AADC). wikipedia.orgwikipedia.org AADC is a pyridoxal-5-phosphate (PLP) dependent enzyme responsible for the decarboxylation of various aromatic L-amino acids, including the conversion of L-DOPA to dopamine (B1211576). nih.govwikipedia.org
Benserazide's primary application is in combination with L-DOPA for the treatment of Parkinson's disease. wikipedia.orgmedschool.co By inhibiting AADC in the periphery, benserazide prevents the premature conversion of L-DOPA to dopamine outside the central nervous system (CNS). wikipedia.orgdrugbank.com This action is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can. wikipedia.orgyoutube.com Consequently, inhibiting peripheral AADC increases the bioavailability of L-DOPA to the brain, where it can be converted to dopamine to replenish depleted levels in the striatum of Parkinson's patients. medschool.codrugbank.com This targeted delivery of L-DOPA to the CNS enhances its therapeutic efficacy while minimizing peripheral side effects associated with high levels of circulating dopamine, such as nausea, vomiting, and cardiac arrhythmias. wikipedia.orgnih.gov
While benserazide is primarily considered a peripheral AADC inhibitor, some studies in animal models have indicated that at higher doses, it can cross the blood-brain barrier and inhibit central AADC activity. nih.govnih.gov For instance, research in rats has shown that higher concentrations of benserazide can decrease striatal AADC activity, which in turn affects the metabolism of exogenous L-DOPA in the brain. nih.govnih.gov This highlights the dose-dependent nature of its central effects.
The mechanism of AADC inhibition by benserazide involves its irreversible binding to the enzyme's cofactor, pyridoxal-5-phosphate (PLP). nih.gov This inactivation of AADC effectively blocks the catalytic conversion of its substrates.
Table 1: Research Findings on AADC Inhibition by Benserazide
| Research Focus | Key Findings | References |
|---|---|---|
| Peripheral AADC Inhibition | Benserazide effectively inhibits AADC in peripheral tissues, preventing the conversion of L-DOPA to dopamine outside the CNS. | wikipedia.orgwikipedia.orgdrugbank.com |
| Enhancement of L-DOPA Bioavailability | By inhibiting peripheral AADC, benserazide increases the amount of L-DOPA that reaches the brain. | medschool.codrugbank.com |
| Central AADC Inhibition | At higher doses, benserazide can cross the blood-brain barrier and inhibit AADC activity within the central nervous system in animal models. | nih.govnih.gov |
| Mechanism of Inhibition | Benserazide irreversibly binds to the AADC cofactor, pyridoxal-5-phosphate (PLP). | nih.gov |
Studies on Monoamine Oxidase (MAO) Inhibition by Related Hydrazides
The hydrazide and hydrazine chemical classes, to which this compound belongs, have been a significant area of research for the development of monoamine oxidase (MAO) inhibitors. MAO is a flavin-containing enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B.
Historically, hydrazine derivatives like iproniazid, phenelzine, and isocarboxazide were among the first-generation MAOIs. nih.gov These compounds are generally non-selective and irreversible inhibitors, forming a covalent bond with the flavin cofactor of both MAO-A and MAO-B. nih.gov While effective, their irreversible nature has been associated with a range of side effects. nih.gov
More recent research has focused on developing reversible and selective MAO inhibitors. nih.gov Hydrazone derivatives, which contain an azomethine group (-NHN=CH-), have emerged as a promising class of MAO inhibitors. nih.gov Their structural similarity to MAO substrates allows them to interact with the active site of the enzyme. nih.gov The chemical properties of the hydrazone group, with its nucleophilic nitrogen atoms, are crucial for this inhibitory activity. nih.gov
Numerous studies have synthesized and evaluated various substituted hydrazones for their MAO inhibitory potential. nih.govmdpi.com For example, a series of N-pyridyl-hydrazone derivatives showed specific inhibitory activity against both MAO-A and MAO-B, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Another study on halogenated acylhydrazone variants identified compounds with potent and selective inhibitory activity against MAO-B, with some exhibiting competitive and reversible inhibition. nih.gov The inclusion of halogens was noted to potentially enhance protein-ligand interactions and blood-brain barrier permeability. nih.gov
Table 2: Research on MAO Inhibition by Hydrazide and Hydrazone Derivatives
| Compound Class | Type of Inhibition | Key Findings | References |
|---|---|---|---|
| Hydrazine Derivatives (e.g., Iproniazid) | Non-selective, Irreversible | First-generation MAOIs that covalently bond to the flavin cofactor of both MAO-A and MAO-B. | nih.gov |
| Hydrazone Derivatives | Reversible and Selective (in some cases) | Structural similarity to MAO substrates allows for interaction with the enzyme's active site. Research is ongoing to develop potent and selective inhibitors. | nih.govmdpi.com |
| Halogenated Acylhydrazones | Competitive, Reversible (for some compounds) | Demonstrated potent and selective inhibition of MAO-B. Halogen substitution can enhance activity. | nih.gov |
Neuropharmacological Explorations
The ability of compounds related to this compound to modulate key enzymes in neurotransmitter pathways has led to their exploration in neuropharmacology, particularly in the context of neurotransmitter system modulation and models of neurological disorders.
Research into the Modulation of Neurotransmitter Systems (indirectly, through Benserazide studies)
The primary neuropharmacological effect of benserazide, and by extension, the interest in related serine hydrazide compounds, lies in its ability to modulate the dopamine system. By inhibiting the peripheral decarboxylation of L-DOPA, benserazide indirectly increases the central synthesis of dopamine. wikipedia.orgmedschool.co This leads to elevated dopamine levels in the brain, which is the core therapeutic strategy in Parkinson's disease to compensate for the loss of dopaminergic neurons. medschool.conih.gov
The enzyme inhibited by benserazide, AADC, is also involved in the synthesis of other neurotransmitters. For instance, it catalyzes the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. wikipedia.org Therefore, the inhibition of AADC can also influence the serotonin system. The co-administration of benserazide with L-DOPA can lead to a more concentrated conversion of L-DOPA to dopamine in the central nervous system, potentially affecting the balance between different neurotransmitter systems. wikipedia.org
Studies combining levodopa/benserazide with other agents have shown significant increases in plasma levels of monoamine neurotransmitters, including norepinephrine, serotonin (5-HT), and dopamine (DA), in patients with Parkinson's disease. nih.gov This indicates a broader impact on neurotransmitter systems beyond just dopamine.
Investigations into Neurological Disorder Models (indirectly, via Benserazide and Serine research)
The combination of benserazide and L-DOPA has been extensively studied in animal models of Parkinson's disease, most notably the 6-hydroxydopamine (6-OHDA)-lesioned rat model. nih.govkcl.ac.uk These studies have been crucial in understanding the pharmacokinetics and pharmacodynamics of L-DOPA therapy and the role of peripheral AADC inhibition. kcl.ac.uk Research has focused on optimizing the dosing and timing of benserazide administration to achieve a consistent and effective response to L-DOPA. kcl.ac.uk Furthermore, studies have investigated the effects of levodopa/benserazide on L-DOPA-induced dyskinesia, a common complication of long-term L-DOPA treatment. nih.gov Interestingly, some research suggests that L-DOPA/benserazide may have a neuroprotective role by suppressing the aggregation and propagation of pathological α-synuclein, a key protein implicated in the progression of Parkinson's disease. frontiersin.org
Separately, research into the amino acid serine, the parent compound of this compound, has revealed its significant implications for a range of neurological disorders. nih.govnih.gov Both L-serine and its stereoisomer D-serine are neuroactive. L-serine is a precursor for neurotransmitters and has shown neuroprotective effects in models of cerebral ischemia and traumatic brain injury. nih.govfrontiersin.org It is thought to exert its effects through the activation of glycine (B1666218) receptors and by reducing inflammation. nih.govfrontiersin.org
D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory. researchgate.net Dysregulation of D-serine levels has been implicated in various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and epilepsy. nih.govresearchgate.net For instance, some studies have shown reduced D-serine levels in the brains of Alzheimer's patients, and supplementation with D-serine has been shown to restore spatial memory deficits in animal models of the disease. researchgate.net
Table 3: Research in Neurological Disorder Models
| Compound/Therapy | Disorder Model | Key Research Findings | References |
|---|---|---|---|
| Benserazide/L-DOPA | Parkinson's Disease Models (e.g., 6-OHDA rat) | Used to study the effects of L-DOPA therapy, optimize dosing, and investigate L-DOPA-induced dyskinesia. May suppress α-synuclein pathology. | nih.govkcl.ac.uknih.govfrontiersin.org |
| L-Serine | Cerebral Ischemia, Traumatic Brain Injury | Exhibits neuroprotective effects, potentially through glycine receptor activation and anti-inflammatory actions. | nih.govfrontiersin.org |
| D-Serine | Alzheimer's Disease, Schizophrenia, Epilepsy | Acts as an NMDA receptor co-agonist. Dysregulated levels are associated with these disorders. Supplementation has shown some therapeutic potential in preclinical models. | nih.govresearchgate.net |
Contributions to Antimicrobial Research
The hydrazide-hydrazone scaffold, which is structurally related to this compound, has been a fertile ground for the discovery of new antimicrobial agents. nih.govimpactfactor.org This class of compounds has demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi. nih.govscinito.ai The emergence of antibiotic-resistant strains has spurred the search for novel antimicrobial compounds, and hydrazide-hydrazones have shown promise in this area. nih.gov
Numerous studies have reported the synthesis of novel hydrazide-hydrazone derivatives and their evaluation for antibacterial activity. For example, certain isonicotinic acid hydrazide-hydrazones have exhibited strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. nih.gov In some cases, the activity of these synthetic compounds has been comparable or even superior to established antibiotics like ampicillin (B1664943) and nitrofurantoin. nih.govnih.gov
The antimicrobial activity of hydrazide-hydrazones is often attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the specific structure of the compound, potential targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The diversity of chemical structures that can be generated from the hydrazide-hydrazone template allows for the fine-tuning of their antimicrobial spectrum and potency.
Table 4: Antimicrobial Research on Hydrazide-Hydrazone Derivatives
| Compound Class | Antimicrobial Activity | Key Research Findings | References |
|---|---|---|---|
| Hydrazide-hydrazones | Antibacterial (Gram-positive and Gram-negative) | Exhibit a wide spectrum of antibacterial activity, with some compounds showing high potency against resistant strains. | nih.govnih.gov |
| Isonicotinic Acid Hydrazide-Hydrazones | Antibacterial (Gram-positive) | Demonstrated strong activity with low MIC values against various Gram-positive bacteria. | nih.gov |
| Various Substituted Hydrazide-Hydrazones | Broad-spectrum Antimicrobial | Showed promising activity against both bacteria and fungi, highlighting the versatility of this chemical scaffold. | impactfactor.orgscinito.ai |
Analysis of Hydrazide-Hydrazone Bioactivity Spectrum
Hydrazide-hydrazones, characterized by the −C(=O)NHN=CH− functional group, are a versatile class of compounds that have demonstrated a wide spectrum of biological activities. mdpi.comscinito.aimdpi.comnih.govnih.gov The bioactivity of these compounds is significantly influenced by the nature of the substituents attached to the hydrazone structure. The presence of the azomethine group (−NHN=CH−) is considered crucial for their pharmacological effects. nih.gov
Research into hydrazide-hydrazones has revealed their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents, among others. nih.gov The antimicrobial properties are particularly noteworthy, with numerous studies reporting activity against a variety of bacterial and fungal strains. mdpi.comnih.govnih.gov The mechanism of action is often attributed to the ability of the hydrazone moiety to chelate metal ions, which can be essential for microbial enzyme function, or to interfere with cellular processes through interactions with enzymes and receptors. nih.gov
The synthesis of hydrazones from amino acids, such as serine, combines the structural features of both classes of molecules, potentially leading to compounds with unique bioactivity profiles. A study on hydrazones synthesized from various N-protected amino acids, including a serine derivative, demonstrated their potential as antimicrobial agents. researchgate.net The findings from this research underscore the value of exploring the bioactivity spectrum of amino acid-derived hydrazide-hydrazones.
Table 1: Antimicrobial Activity of Hydrazones Derived from N-Benzoyl-DL-Serine
This table presents the results of an antimicrobial screening of a hydrazone derived from N-benzoyl-DL-serine against a panel of Gram-positive and Gram-negative bacteria. The data is sourced from a study by Abid et al. (2017) on the synthesis and antimicrobial activities of hydrazones from amino acids. researchgate.net
| Bacterial Strain | Gram Stain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Positive | 14 | 128 |
| Bacillus subtilis | Positive | 12 | >128 |
| Escherichia coli | Negative | 10 | >128 |
| Pseudomonas aeruginosa | Negative | - | >128 |
| Salmonella typhi | Negative | - | >128 |
Note: '-' indicates no measurable inhibition zone.
Role of Serine Derivatives in Antimicrobial Mechanisms
Serine derivatives have long been recognized for their antimicrobial properties. nih.gov One of the earliest examples is D-cycloserine, a cyclic analogue of D-serine, which was found to inhibit the growth of Staphylococcus aureus. nih.gov Its mechanism of action involves the inhibition of enzymes crucial for the synthesis of the bacterial cell wall, specifically alanine (B10760859) racemase and D-alanine:D-alanine ligase. nih.gov Another naturally occurring serine derivative, O-carbamoyl-D-serine, also exhibits antibiotic activity by acting as a D-alanine antagonist. nih.gov
More recent research has explored the potential of serine derivatives to enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, L-serine has been shown to restore the susceptibility of macrolide-resistant Streptococcus suis to these antibiotics. nih.gov The proposed mechanism involves the enhancement of the serine metabolic pathway, leading to an increase in reactive oxygen species and subsequent DNA damage within the bacteria. nih.gov
The incorporation of a serine moiety into other chemical structures, such as in the synthesis of amino acid-coupled triazoles, has also yielded compounds with antimicrobial activity. nih.gov These findings suggest that the serine backbone can serve as a valuable component in the design of new antimicrobial agents. While the specific antimicrobial mechanisms of serine hydrazide derivatives are not yet extensively elucidated, the established roles of other serine derivatives in disrupting essential bacterial processes provide a strong rationale for investigating compounds like this compound in this context. The hydroxyl group of the serine residue, for example, could potentially engage in hydrogen bonding interactions with microbial enzyme targets, contributing to an inhibitory effect.
Applications in Materials Science and Engineering Research
Development and Stability Enhancement in Perovskite Solar Cells
The efficiency and long-term stability of perovskite solar cells (PSCs) are critical for their commercial viability. Research has shown that formamidine-cesium based perovskites have high thermal stability and the potential for great power conversion efficiency. nih.gov However, a primary challenge in formamidine-rich perovskites is the degradation process, especially under light, which leads to the production and subsequent escape of volatile iodine, a key factor in device deterioration. nih.govbohrium.com The introduction of DL-serine hydrazide hydrochloride into the perovskite precursor solution has been identified as a promising strategy to counter this degradation. nih.gov
This compound facilitates stability through a multi-site passivation mechanism. nih.govresearchgate.net The hydrazide functional group within the molecule plays a dual role. Firstly, the hydrazine (B178648) group (-NHNH2) acts as a reducing agent, reacting with iodine (I2) to reduce it to non-volatile iodide ions (I⁻). nih.govbohrium.comresearchgate.net This chemical reaction effectively inhibits the escape of iodine, a crucial step in preventing the degradation of the perovskite structure and inhibiting ion migration. nih.govbohrium.com
Secondly, the carbonyl group (C=O) present in the this compound molecule forms coordination bonds with uncoordinated lead ions (Pb²⁺) in the perovskite lattice. nih.govbohrium.com These uncoordinated lead ions are common defects in perovskite films that can act as recombination centers for charge carriers, thereby reducing the efficiency of the solar cell. By passivating these defect sites, this compound enhances the electronic quality of the perovskite layer. nih.govbohrium.com This synergistic action of both the hydrazine and carbonyl groups addresses multiple defect types, leading to a more stable and efficient perovskite film. nih.gov Other research into hydrazide derivatives, such as benzoyl hydrazine, has similarly shown that carboxyl and hydrazine groups can form strong chemical bonds with Pb²⁺ ions, resulting in effective defect passivation. nih.gov
The strategic incorporation of this compound as an additive has demonstrated significant improvements in both the power conversion efficiency (PCE) and the long-term operational stability of formamidine-rich perovskite solar cells. nih.gov
Research has reported that devices fabricated with this compound achieved a champion efficiency of 22.22%. nih.govbohrium.com This enhancement is a direct result of the reduced defect density and improved charge carrier dynamics due to the passivation effects. nih.gov
From a stability perspective, the modified devices exhibit remarkable resilience. In one study, the perovskite solar cell containing this compound retained 85.88% of its initial efficiency after 7,000 seconds of continuous operation under 1 sun illumination at a relative humidity of approximately 40%. nih.govbohrium.com Furthermore, these devices demonstrated good stability when exposed to ambient air with a relative humidity between 50% and 60%. nih.govbohrium.com This improved stability is a critical advancement for the potential commercialization of this low-cost photovoltaic technology. nih.govresearchgate.net
Table 1: Performance of Formamidine-Rich Perovskite Solar Cells
| Parameter | Control Device (Without Additive) | Device with this compound |
| Power Conversion Efficiency (PCE) | Data not available in cited sources | 22.22% nih.govbohrium.com |
| Stability (under 1 sun, 7000s, ~40% RH) | Data not available in cited sources | Retained 85.88% of initial efficiency nih.govbohrium.com |
| Stability (in air, 50-60% RH) | Prone to degradation nih.gov | Shows good stability nih.govbohrium.com |
Role in Nanomaterials Synthesis and Composite Formation
Beyond photovoltaics, this compound serves as a valuable precursor in the synthesis of advanced nanomaterials. Its composition, containing nitrogen and providing a carbon source upon decomposition, makes it suitable for creating doped composite materials for environmental applications.
Research has demonstrated a straightforward method for producing nitrogen-doped titanium dioxide/carbon (N-doped TiO₂/Carbon) composites using pectin (B1162225) and this compound. researchgate.net In this synthesis, this compound acts as the nitrogen source for doping the TiO₂ lattice. Nitrogen doping is a well-established strategy to enhance the photocatalytic activity of TiO₂ by narrowing its bandgap, allowing it to absorb a broader range of light, including the visible spectrum. researchgate.netnih.govmdpi.com
The synthesis process leverages the interaction between the components to create a composite material with synergistic properties. researchgate.net The carbon derived from the organic precursors forms a conductive matrix, often with a graphene-like structure, which facilitates charge separation and transport, thereby reducing the recombination of photo-generated electron-hole pairs—a major limiting factor in photocatalysis. researchgate.netmdpi.com The result is a composite where N-doped TiO₂ nanoparticles are integrated with a carbon support. researchgate.net
The N-doped TiO₂/Carbon composites synthesized using this compound have been evaluated for their photocatalytic performance, particularly in the degradation of organic pollutants. researchgate.net Studies show that these composites exhibit significantly enhanced photocatalytic activity compared to pure TiO₂. researchgate.net
In one study, the optimized TiO₂-pectin composite demonstrated a photocatalytic performance nearly four times greater than that of unmodified TiO₂. researchgate.net This superior performance was attributed to a synergistic effect among three key factors: the presence of a graphene-like carbon support, the self-introduced nitrogen and oxygen heteroatoms from the precursors, and the strong interaction between the TiO₂ nanoparticles and the carbon matrix. researchgate.net The photocatalytic process involves the generation of reactive oxygen species upon light irradiation, which then break down organic pollutants like methylene (B1212753) blue into less harmful substances. researchgate.netnih.govrsc.org The enhanced efficiency of these composites provides a promising pathway for developing high-performance materials for environmental remediation through a simple and inexpensive strategy. researchgate.net
Table 2: Photocatalytic Performance Analysis
| Material | Key Features from Synthesis | Performance Metric | Finding |
| N-doped TiO₂/Carbon Composite | Formed from pectin and this compound. researchgate.net | Photocatalytic Activity | Nearly 4 times more effective than pure TiO₂. researchgate.net |
| N-doped TiO₂/Carbon Composite | Synergistic effect of graphene-like carbon, N/O heteroatoms, and TiO₂-Carbon interaction. researchgate.net | Mechanism of Enhancement | Improved charge separation and visible light absorption. researchgate.net |
| N-doped TiO₂/Carbon Composite | Tested on organic pollutants. researchgate.net | Application | High efficiency in degrading methylene blue. researchgate.netrsc.org |
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques in Research Contexts
Spectroscopic methods are indispensable for the structural elucidation and confirmation of DL-serine hydrazide hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structural integrity of this compound. In ¹H NMR, characteristic chemical shifts are observed for the different protons within the molecule. For instance, the protons of the trihydroxybenzyl group, if present as an impurity from synthesis, would appear in the δ 6.5–7.2 ppm range, while the hydrazide NH proton typically resonates between δ 8.1–8.3 ppm. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, the N-H stretch of the amino and hydrazide groups, and the C=O stretch of the hydrazide carbonyl. These vibrational frequencies serve as a molecular fingerprint, confirming the presence of the expected functional moieties.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₃H₉N₃O₂·HCl, which corresponds to a molecular weight of 155.58 g/mol . srlchem.com Mass spectrometry confirms this molecular weight and provides valuable structural information through analysis of the fragmentation patterns under ionization.
| Spectroscopic Technique | Parameter Measured | Typical Findings for this compound |
| ¹H NMR | Chemical Shifts (δ) | Confirms the presence of hydrazide and serine moieties. |
| ¹³C NMR | Chemical Shifts (δ) | Provides information on the carbon framework. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Shows characteristic bands for OH, NH, and C=O functional groups. |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Confirms the molecular weight of 155.58 g/mol . srlchem.com |
Chromatographic Separations and Detection Strategies
Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two of the most powerful and commonly used methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the workhorse method for determining the purity of this compound, with typical purity specifications being greater than 98%. srlchem.com A common HPLC method involves the use of a C18 reversed-phase column with a mobile phase gradient, often consisting of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. This setup allows for the separation of this compound from potential impurities, such as unreacted DL-serine or byproducts from the reaction with hydrazine (B178648).
The quantitative performance of the HPLC method is critical. Key validation parameters include linearity, accuracy, precision, and sensitivity. The method's ability to accurately quantify the main peak corresponding to this compound while separating it from all known and unknown impurities is a testament to its robustness for quality control purposes.
| HPLC Parameter | Typical Conditions/Values | Purpose |
| Column | C18 Reversed-Phase | Separation based on hydrophobicity. |
| Mobile Phase | 0.1% TFA in water/acetonitrile gradient | To elute compounds with varying polarities. |
| Detection | UV Detector | To quantify the analyte based on its UV absorbance. |
| Purity Specification | >98% | To ensure the quality of the starting material. srlchem.com |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Derivatized Analytes
For highly sensitive and selective analysis, especially in complex biological matrices, UPLC-MS/MS is the method of choice. While direct analysis of the highly polar this compound can be challenging, derivatization is often employed to enhance its chromatographic retention and ionization efficiency.
In the context of related amino acids like D-serine, pre-column derivatization using reagents such as (R)-1-Boc-2-piperidine carbonyl chloride has been successfully used to resolve enantiomers and improve sensitivity for MS/MS detection. nih.gov A similar strategy could be applied to this compound. The derivatized analyte can then be separated on a UPLC system, which offers higher resolution and faster analysis times compared to conventional HPLC, and subsequently detected by a tandem mass spectrometer. This provides exceptional selectivity and allows for very low limits of quantification.
Another common derivatizing agent for amino acids is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which creates stable adducts suitable for UPLC-ESI-MS/MS analysis. mdpi.com This approach offers high-throughput capabilities and enhanced sensitivity, making it suitable for demanding research applications. mdpi.com The combination of UPLC's superior separation power with the specificity of MS/MS detection makes this a powerful technique for the trace-level analysis of derivatized this compound.
| UPLC-MS/MS Parameter | Strategy/Reagent | Advantage |
| Derivatization Reagent | e.g., (R)-1-Boc-2-piperidine carbonyl chloride, AQC | Improves chromatographic retention and ionization efficiency. nih.govmdpi.com |
| Separation | UPLC | Higher resolution and faster analysis times. |
| Detection | Tandem Mass Spectrometry (MS/MS) | High selectivity and sensitivity for trace-level analysis. |
Emerging Research Frontiers and Future Prospects
Exploration of Novel Chemical Reactivities and Derivatization Pathways
The reactivity of DL-serine hydrazide hydrochloride is primarily centered around its hydrazide and amino functional groups, which allow for a range of chemical transformations. While its role as a precursor in the synthesis of pharmaceuticals like Benserazide (B1668006) is well-documented, current research is delving into new chemical reactions and ways to create novel derivatives. chemicalbook.com
The hydrazide group is particularly reactive, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. evitachem.com This reactivity is a cornerstone for creating a diverse array of new molecules. Furthermore, the hydrazide moiety can be reduced to its corresponding amine, opening up additional avenues for functionalization. evitachem.com The amino and hydroxyl groups also offer sites for substitution reactions with appropriate electrophiles.
One underexplored area is the use of this compound in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The reaction between hydrazides and aldehydes or ketones to form hydrazones is considered a type of click reaction and has been explored for labeling biomolecules with radiometals. rsc.org This suggests the potential for using this compound to create novel bioconjugates or functionalized materials.
Another promising derivatization pathway involves polymerization. Research into poly-DL-serine has shown the potential to create biocompatible materials like hydrogels. nih.govresearchgate.net By modifying the hydroxyl or amino groups of this compound, it could be incorporated into polymer chains, leading to new materials with unique properties for biomedical or industrial applications.
A summary of key reactive sites and potential derivatization pathways is presented in the table below.
| Reactive Site | Reaction Type | Potential Products/Applications |
| Hydrazide Group | Condensation with Aldehydes/Ketones | Hydrazones, Heterocyclic Compounds, Bioconjugates |
| Hydrazide Group | Reduction | Substituted Hydrazines, Amines |
| Amino Group | Acylation, Alkylation | Amides, Substituted Amines, Polymer Precursors |
| Hydroxyl Group | Esterification, Etherification | Esters, Ethers, Polymer Precursors |
Potential for Advanced Applications in Interdisciplinary Scientific Domains
The unique chemical characteristics of this compound are paving the way for its use in a variety of advanced, interdisciplinary applications beyond its traditional use in pharmaceuticals.
A significant recent development is its application in materials science, specifically in the field of renewable energy. Researchers have successfully used this compound as an additive to improve the efficiency and stability of formamidine-cesium perovskite solar cells. nih.gov In this application, the hydrazide group acts as a reducing agent, passivating defects and inhibiting the degradation of the perovskite material, leading to a significant enhancement in the solar cell's performance and longevity. nih.gov This breakthrough highlights the potential of this compound in the development of next-generation photovoltaic devices. nih.gov
The versatile reactivity of this compound also makes it a candidate for the development of novel sensors. The hydrazide group can react with specific analytes, leading to a detectable signal, such as a change in color or fluorescence. This could be exploited to create sensors for environmental monitoring or medical diagnostics.
Furthermore, the ability of the hydrazide moiety to chelate metal ions opens up possibilities in catalysis and materials science. Derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. The chiral nature of the serine backbone could also be leveraged to develop asymmetric catalysts for stereoselective chemical transformations.
The table below summarizes the emerging interdisciplinary applications of this compound.
| Domain | Application | Mechanism/Role of this compound |
| Materials Science (Renewable Energy) | Additive in Perovskite Solar Cells | Defect passivation and stabilization of the perovskite structure. nih.gov |
| Analytical Chemistry | Chemical Sensors | Reactive probe for the detection of specific analytes. |
| Catalysis | Asymmetric Catalysis, MOFs | Chiral ligand for metal catalysts, building block for porous materials. |
| Cosmetics | Anti-aging and Skin Whitening | Potential to promote skin regeneration and improve skin texture. fengchengroup.com |
| Agriculture | Agrochemicals | Precursor for the synthesis of herbicides and pesticides. fengchengroup.com |
Integration of Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the properties and reactivity of molecules like this compound at the atomic level. These methods provide insights that can guide the design of new experiments and accelerate the discovery of novel applications.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. researchgate.netelectrochemsci.org Such studies can elucidate the most stable conformations of the molecule and predict its reactivity towards different reagents. For instance, understanding the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about its electron-donating and accepting capabilities, which is crucial for designing new reactions.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound and its derivatives in different environments, such as in solution or at the interface of materials. nih.govmdpi.comnih.gov For example, MD simulations could be used to model the interaction of this compound with the surface of a perovskite crystal, providing a detailed understanding of the passivation mechanism observed in solar cells. nih.gov Similarly, simulations could predict how its derivatives might bind to the active site of an enzyme or interact with a polymer matrix.
These computational approaches offer a powerful synergy with experimental work, enabling a more rational and efficient exploration of the chemical space accessible from this compound.
The table below outlines the key computational methods and their potential applications in studying this compound.
| Computational Method | Information Gained | Application in Research |
| Quantum Chemical Calculations (e.g., DFT) | Electronic Structure, Conformational Energies, Spectroscopic Properties | Predicting reactivity, understanding reaction mechanisms, interpreting experimental spectra. researchgate.netelectrochemsci.org |
| Molecular Dynamics (MD) Simulations | Dynamic Behavior, Intermolecular Interactions, Binding Affinities | Simulating interactions with materials and biomolecules, predicting the stability of derivatives. nih.govmdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between Molecular Structure and Biological Activity | Guiding the design of new derivatives with enhanced properties. |
Q & A
Basic: What are the standard synthetic routes for DL-serine hydrazide hydrochloride, and how can reaction conditions be optimized?
This compound is synthesized via a Vilsmeier reaction involving pyrogallol, dimethylformamide, DL-serine, and hydrazine. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of DL-serine to hydrazine) and reaction temperature (60–80°C) to maximize yield . Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity (>98%) .
Basic: How is this compound characterized analytically to ensure compliance with pharmacopeial standards?
High-performance liquid chromatography (HPLC) with UV detection at 280 nm is used for purity assessment, while nuclear magnetic resonance (NMR) (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight (293.71 g/mol for the hydrochloride salt) . Pharmacopeial standards (e.g., BP, EP) require residual solvent analysis (e.g., dimethylformamide < 500 ppm) .
Advanced: How does this compound function as a peripheral decarboxylase inhibitor in Parkinson’s disease models?
In rodent models, this compound (benserazide) is co-administered with L-DOPA (12–25 mg/kg, i.p.) to inhibit aromatic L-amino acid decarboxylase (AADC) in peripheral tissues, preventing premature L-DOPA metabolism and enhancing central dopamine synthesis. Dosage ratios (e.g., 1:4 benserazide:L-DOPA) are critical to minimize peripheral side effects like nausea .
Advanced: What experimental controls are essential when studying this compound’s stability in aqueous solutions?
This compound degrades in alkaline conditions (pH > 8.0). Stability studies should include:
- pH-controlled buffers (pH 4.0–6.0) at 2–8°C .
- UV-Vis spectroscopy to monitor degradation products (e.g., trihydroxybenzylidene derivatives) .
- Use of antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation in long-term storage .
Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies in bioavailability (e.g., 60–80% variability in rodent studies) may arise from differences in administration routes (i.p. vs. oral) or co-administered drugs (e.g., L-DOPA formulations). Methodological solutions include:
- Standardizing plasma sampling times (e.g., 15–30 min post-injection) .
- Validating assays with LC-MS/MS to distinguish parent compounds from metabolites .
Basic: What are the applications of DL-serine hydrazide derivatives in antimicrobial research?
Hydrazide derivatives are synthesized via condensation with chlorophenylhydrazine hydrochloride and ethyl acetoacetate. These compounds exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL), validated via broth microdilution assays .
Advanced: How is this compound utilized in peptide synthesis methodologies?
In hydrazide-based peptide ligation, DL-serine hydrazide acts as a protected intermediate. After TIPS removal, hydroxylamine hydrochloride (1.5 M in pyridine) selectively deprotects the hydrazide group, enabling conjugation with cysteine-containing peptides. Reverse-phase HPLC purifies the final product (purity >95%) .
Advanced: What are the toxicological thresholds for this compound in chronic dosing studies?
In rats, the LD₅₀ is 5 g/kg (oral), but chronic doses >50 mg/kg/day induce serotonin depletion in striatal regions. Toxicity protocols recommend:
- Monitoring 5-HT levels via ELISA post-administration .
- Co-administering 5-HT reuptake inhibitors (e.g., fluoxetine) to mitigate adverse effects .
Advanced: How does this compound impact non-dopaminergic neurotransmitter systems?
Benserazide reduces cortical high gamma oscillations (60–90 Hz) in L-DOPA-primed Parkinsonian rats, suggesting serotonergic modulation. Electrophysiological studies using local field potential (LFP) recordings and principal component analysis (PCA) are recommended to quantify these effects .
Basic: What are the key considerations for formulating this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
